

Application of Nickel Molybdate (NiMoO_4) in Hydrodesulfurization Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Molybdenum nickel oxide

Cat. No.: B083913

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrodesulfurization (HDS) is a critical catalytic process in the refining of petroleum products, aimed at removing sulfur-containing compounds. The stringent environmental regulations on sulfur content in fuels necessitate the development of highly efficient HDS catalysts. Nickel molybdate (NiMoO_4) has emerged as a promising precursor for the active sulfide catalysts used in this process. When sulfided, NiMoO_4 transforms into a highly active "Ni-Mo-S" phase, which is proficient in cleaving carbon-sulfur bonds. This document provides detailed application notes and experimental protocols for the use of NiMoO_4 in HDS catalysis.

Core Concepts and Mechanism

The catalytic activity of NiMoO_4 -derived catalysts in HDS is attributed to the formation of the Ni-Mo-S phase upon sulfidation. The precursor's crystalline phase is crucial, with the β - NiMoO_4 phase generally considered a better precursor than the α - NiMoO_4 phase for HDS reactions.^[1]^[2] This is because the sulfidation of the Mo component in the β -phase is more extensive, leading to the formation of more active MoS_2 -type species.^[1] The Ni atoms act as promoters, enhancing the catalytic activity of the MoS_2 sites.

The hydrodesulfurization of organosulfur compounds, such as dibenzothiophene (DBT) and its derivatives, primarily proceeds through two main reaction pathways:

- Direct Desulfurization (DDS): This pathway involves the direct cleavage of the C-S bonds in the sulfur-containing molecule, leading to the removal of sulfur as H₂S and the formation of a hydrocarbon. For DBT, the DDS pathway yields biphenyl.
- Hydrogenation (HYD): In this pathway, one of the aromatic rings of the sulfur-containing molecule is first hydrogenated, followed by the cleavage of the C-S bonds. For DBT, the HYD pathway proceeds through intermediates like tetrahydrodibenzothiophene (THDBT) and results in the formation of cyclohexylbenzene (CHB).^[3]

The selectivity towards either the DDS or HYD pathway is influenced by the catalyst composition, support material, and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of NiMoO₄ Catalyst via Hydrothermal Method

This protocol describes the synthesis of rod-like NiMoO₄ nanostructures on a nickel foam (NF) support, which can then be sulfided for HDS applications.

Materials:

- Nickel foam (NF)
- Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
- Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
- Ultrapure water
- Ethanol
- Hydrochloric acid (HCl)
- Autoclave

- Vacuum oven

Procedure:

- Substrate Preparation:
 - Cut the nickel foam into desired dimensions (e.g., 1 cm x 2 cm).
 - Clean the NF pieces by sequential ultrasonication in a suitable solvent (e.g., acetone), hydrochloric acid (to remove the oxide layer), dehydrated alcohol, and distilled water.
 - Dry the cleaned NF substrates in a vacuum oven at 60 °C.^[4]
- Hydrothermal Synthesis:
 - Prepare a precursor solution by dissolving nickel nitrate and ammonium molybdate in ultrapure water. The molar ratio of Ni:Mo should be optimized based on the desired stoichiometry.
 - Place the dried NF substrates into a Teflon-lined stainless-steel autoclave.
 - Pour the precursor solution into the autoclave, ensuring the NF substrates are fully submerged.
 - Seal the autoclave and heat it to 150 °C for 6 hours.^[4]
 - After the reaction, allow the autoclave to cool down to room temperature naturally.
- Post-Synthesis Treatment:
 - Carefully remove the coated NF substrates from the autoclave.
 - Rinse the samples multiple times with dehydrated alcohol and distilled water to remove any unreacted precursors.
 - Dry the final NiMoO₄/NF samples at 60 °C for 12 hours.^[4]

Protocol 2: Catalyst Sulfidation

This protocol outlines the process of converting the oxide precursor (NiMoO_4) into the active sulfide phase (Ni-Mo-S).

Materials:

- NiMoO_4 catalyst (prepared as in Protocol 1 or other methods)
- Fixed-bed reactor
- Gas mixture of $\text{H}_2\text{S}/\text{H}_2$ (e.g., 10% H_2S in H_2)
- Furnace with temperature controller

Procedure:

- Catalyst Loading:
 - Load a known amount of the NiMoO_4 catalyst into a fixed-bed reactor.
- Sulfidation Process:
 - Heat the reactor to 400 °C under a flow of the $\text{H}_2\text{S}/\text{H}_2$ gas mixture. A typical temperature ramp is 6 °C/min.
 - Maintain the temperature at 400 °C for a specified duration, typically 1-4 hours, to ensure complete sulfidation.[5]
 - After sulfidation, cool the reactor down to the desired reaction temperature for HDS activity testing under the $\text{H}_2\text{S}/\text{H}_2$ flow.

Protocol 3: Hydrodesulfurization Activity Testing

This protocol describes the evaluation of the catalytic activity of the sulfided Ni-Mo-S catalyst using a model sulfur compound like dibenzothiophene (DBT).

Materials:

- Sulfided Ni-Mo-S catalyst

- Fixed-bed reactor system with a furnace, mass flow controllers, and a liquid feed pump
- Model feed solution: Dibenzothiophene (DBT) dissolved in a suitable solvent (e.g., decalin or hexadecane) at a known concentration.
- Hydrogen (H₂) gas
- Gas chromatograph (GC) equipped with a flame ionization detector (FID) or a sulfur-selective detector.

Procedure:

- Reaction Setup:
 - The sulfided catalyst is already in the fixed-bed reactor from Protocol 2.
 - Set the reaction temperature (e.g., 300-400 °C) and pressure (e.g., 3-5 MPa).
 - Introduce a continuous flow of hydrogen gas at a specific flow rate.
 - Start pumping the model feed solution into the reactor at a defined liquid hourly space velocity (LHSV).
- Product Collection and Analysis:
 - Allow the reaction to reach a steady state.
 - Collect the liquid product downstream of the reactor after cooling and pressure reduction.
 - Analyze the liquid product using a gas chromatograph to determine the conversion of DBT and the product distribution (e.g., biphenyl, tetrahydrodibenzothiophene, cyclohexylbenzene).
- Data Analysis:
 - Calculate the HDS conversion of DBT using the following formula: Conversion (%) = $\frac{[\text{Initial concentration of DBT} - \text{Final concentration of DBT}]}{\text{Initial concentration of DBT}} \times 100$

- Determine the selectivity towards the DDS and HYD pathways based on the product distribution.

Data Presentation

The performance of NiMoO₄-based HDS catalysts can be evaluated based on several key parameters. The following tables summarize representative quantitative data from the literature.

Catalyst	Support	Synthesis Method	BET Surface Area (m ² /g)	Pore Volume (cm ³ /g)	Reference
NiMo-0.5	None	PVP-assisted	144	-	[2]
NiMo/OCFf	Carbon	Impregnation	-	-	[6]
NiMo/Al-Y30S13	Yolk-shell Silica	Impregnation	-	-	[7]
NiMoO ₄	None	Calcination of oxalate complex	-	-	[8]

Catalyst	Model Compound	Reaction Temperature (°C)	HDS Conversion (%)	DDS/HYD Ratio	Reference
NiMo/Al-Y30S13	DBT	-	50.4	2.70	[7]
NiMo/Al-Y30S13	4,6-DMDBT	-	27.1	-	[7]
Pd-Ni-Mo/Al ₂ O ₃	DBT	380	up to 97	-	[9]
NiMo-WAC2	Heavy Naphtha	290	>99.6 (to <10 ppm S)	-	

Visualizations

Experimental Workflow

Caption: Experimental workflow for NiMoO₄ HDS catalyst synthesis and testing.

HDS Reaction Pathways for Dibenzothiophene (DBT)

Caption: Reaction pathways for the hydrodesulfurization of dibenzothiophene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Nanocrystalline Sulfided NiMoW Catalyst Supported on Mesoporous Aluminas for the Hydrodesulfurization of 4,6-Dimethyldibenzothiophene [mdpi.com]
- 6. Frontiers | Synthesis and Characterization of NiMo Catalysts Supported on Fine Carbon Particles for Hydrotreating: Effects of Metal Loadings in Catalyst Formulation [frontiersin.org]
- 7. DSpace [repository.kaust.edu.sa]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of Nickel Molybdate (NiMoO₄) in Hydrodesulfurization Catalysis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083913#application-of-nimoo4-in-hydrodesulfurization-catalysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com